(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Overview
Description
Artemisitene is an antimalarial agent and the oxidized form of Artemisinin. Artemisinin precursors are the important basic substances for biosynthesis of Artemisinin, including Artemisinic acid, Artemisinin B, Artemisitene, etc.
Scientific Research Applications
Synthesis and Transformations
- Acid-catalyzed reactions involving similar compounds have led to the synthesis of various products, demonstrating the compound's utility in organic synthesis and transformations. For example, acid-catalyzed reactions of related compounds with amino acid derivatives and pyrazolidin-3-ones yielded substitution products, showcasing the potential for creating a variety of chemical structures (Grošelj et al., 2006).
Electrochemical Applications
- The compound and its related structures have been studied for their electrochemical properties. For instance, research on the electrochemical synthesis of related tetraoxanes from hydroperoxy derivatives shows its relevance in electrochemical reactions (Vedenyapina et al., 2013).
Structural and Ligational Properties
- Investigations into the crystal structures and ligational properties of macrobicycles related to this compound reveal its significance in understanding molecular geometry and interactions. This includes studies on the basicity behavior in aqueous solutions and NMR spectroscopy (Bazzicalupi et al., 1994).
Potential in Antimalarial Activity
- Structural studies of methyl-substituted dispiro-tetraoxanes, closely related to the queried compound, have been correlated with antimalarial activity. This suggests the potential of similar compounds in medical applications, especially in drug discovery for malaria treatment (McCullough et al., 2000).
Antimicrobial and Antitumor Activities
- Triorganotin(IV) derivatives of sodium deoxycholate, which share structural similarities, have shown promising antifungal and anticancer activities. This highlights the compound's potential application in the development of new antimicrobial and anticancer agents (Shaheen et al., 2014).
properties
IUPAC Name |
(1R,4S,5R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11?,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBZMMCKFUABB-MHVOBNHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905902 | |
Record name | 3,6-Dimethyl-9-methylideneoctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
CAS RN |
101020-89-7 | |
Record name | Artemisitene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethyl-9-methylideneoctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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